molecular formula C3H6BrN B1339375 3-Bromoazetidine CAS No. 760159-34-0

3-Bromoazetidine

Cat. No.: B1339375
CAS No.: 760159-34-0
M. Wt: 135.99 g/mol
InChI Key: GJLIPAZOKHTKBR-UHFFFAOYSA-N
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Description

Molecular Identity and Heterocyclic Classification

3-Bromoazetidine (C₃H₆BrN) is a saturated four-membered heterocyclic compound featuring a nitrogen atom and a bromine substituent at the third carbon position. Its IUPAC name, This compound , reflects this structural arrangement. The molecular framework consists of an azetidine ring (a four-membered amine) with a bromine atom attached to the tertiary carbon, as evidenced by its SMILES notation (C1C(CN1)Br ) and molecular weight of 135.99 g/mol .

The compound belongs to the broader class of haloazetidines , which are characterized by halogen substitutions on the azetidine scaffold. Its heterocyclic nature places it within the azetidine family, a subset of nitrogen-containing strained rings with significant synthetic utility. The bromine atom introduces both steric and electronic effects, influencing reactivity in cross-coupling and nucleophilic substitution reactions.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₃H₆BrN
Molecular Weight 135.99 g/mol
SMILES C1C(CN1)Br
IUPAC Name This compound
CAS Registry Number 760159-34-0

Historical Context in Azetidine Chemistry

The synthesis of this compound emerged alongside advancements in strained heterocycle chemistry. Early methodologies relied on ring-expansion reactions of aziridines (three-membered nitrogen rings). For example, thermal expansion of 2-bromomethylaziridines in acetonitrile yielded 3-bromoazetidines, as demonstrated by D’hooghe et al.. A pivotal breakthrough occurred with the use of 1-azabicyclo[1.1.0]butane (ABB), a strained precursor that facilitates efficient azetidine formation under mild conditions.

The compound’s utility grew with its adoption in medicinal chemistry during the 2010s, particularly in the design of protease inhibitors and kinase modulators. Its role as a strain-release reagent in cross-coupling reactions further cemented its importance in organic synthesis.

Significance in Four-Membered Nitrogen Heterocycles

This compound occupies a unique niche among four-membered nitrogen heterocycles due to its balanced strain energy (~25.4 kcal/mol) and synthetic versatility. Compared to larger rings (e.g., pyrrolidines), azetidines exhibit:

  • Reduced Lipophilicity : Enhances solubility and bioavailability in drug candidates.
  • Conformational Rigidity : Favors selective interactions in enzyme binding pockets.
  • Metabolic Stability : Lower susceptibility to oxidative degradation compared to five-membered analogs.

These properties make this compound a privileged scaffold in drug discovery, exemplified by its use in cobimetinib (a MEK inhibitor) and nicotinic acetylcholine receptor agonists.

Relationship to Other Haloazetidines

This compound is part of a broader family of 3-haloazetidines , which include chloro- and iodo-substituted derivatives. Key distinctions arise from halogen electronegativity and bond strength:

Table 2: Comparative Analysis of 3-Haloazetidines

Property 3-Chloroazetidine This compound 3-Iodoazetidine
Halogen Bond Length (Å) 1.79 (C-Cl) 1.94 (C-Br) 2.14 (C-I)
Reactivity in SN2 Moderate High Very High
Synthetic Applications Hydrolysis intermediates Cross-coupling reagents Radiolabeling probes

The bromine atom in this compound strikes a balance between reactivity and stability, making it ideal for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations . In contrast, 3-chloroazetidine (CAS 313468-63-2) is more commonly used in hydrolysis reactions, while 3-iodoazetidine (CID 46735156) serves in hypervalent iodine-mediated transformations.

The synthesis of these analogs often follows parallel pathways, such as halogenation of azetidinones or nucleophilic displacement of mesylates. For instance, this compound hydrochloride (CID 46735154) can be prepared via HCl treatment of ABB intermediates.

Properties

IUPAC Name

3-bromoazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrN/c4-3-1-5-2-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLIPAZOKHTKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573766
Record name 3-Bromoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760159-34-0
Record name 3-Bromoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoazetidine can be synthesized through various methods. One common approach involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. This method yields alkyl this compound-3-carboxylates, which can be further transformed into this compound derivatives via thermal isomerization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the refluxing of specific intermediates in less nucleophilic solvents like isopropanol. This process ensures the selective formation of this compound as the sole product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 3-bromoazetidine serves as an electrophilic site, facilitating nucleophilic substitutions. These reactions often proceed via SN2 mechanisms due to the steric accessibility of the C3 position and the ring’s moderate strain.

Key Examples:

  • Alkoxylation : Refluxing this compound derivatives (e.g., 23 ) in methanol or ethanol for 12 hours yields thermodynamically stable 3-alkoxyazetidines (34 , 35 ) via nucleophilic displacement. Using less nucleophilic solvents like isopropanol favors the retention of the bromine substituent .

  • Amination : Treatment with lithium aluminum hydride (LAH) in diethyl ether replaces bromine with a hydrogen atom, producing azetidine derivatives without aziridine byproducts .

Table 1: Reaction Conditions and Outcomes for Nucleophilic Substitutions

SubstrateNucleophileConditionsProductYieldSource
This compound 23 MethanolReflux, 12 h3-Methoxyazetidine 34 85%
This compound 23 LAHDiethyl ether, 0°CAzetidine 34 90%

Thermal Isomerization

This compound derivatives can undergo thermal isomerization from aziridine precursors. For example, heating aziridine 22 in DMSO at 70°C induces ring expansion to form this compound 23 , driven by thermodynamic stability .

Mechanistic Pathway :

  • Base-promoted cyclization of dibromo amino esters (21 ) generates aziridine 22 .

  • Thermal energy overcomes kinetic barriers, enabling rearrangement to azetidine 23 .

Coupling Reactions

This compound participates in cross-coupling reactions, particularly in medicinal chemistry for constructing complex molecules.

Example:

  • Buchwald–Hartwig Amination : Tert-butyl this compound-1-carboxylate reacts with aryl amines under palladium catalysis to form C–N bonds. This method is employed in synthesizing kinase inhibitors .

Table 2: Coupling Reaction with 5-Bromopyridin-3-ol

ReagentConditionsProductYieldSource
5-Bromopyridin-3-olK₂CO₃, DMF, 60°C, 12 h3-(5-Bromopyridin-3-yloxy)azetidine100%

Radical-Mediated Reactions

Under radical initiation, this compound undergoes homolytic cleavage of the C–Br bond, forming azetidinyl radicals.

Example:

  • Bromine Abstraction : Reaction with N-bromosuccinimide (NBS) generates brominated intermediates, which participate in chain propagation steps. This is critical in free-radical polymerizations .

Ring-Opening and Functionalization

The strained azetidine ring can open under specific conditions, enabling further functionalization.

Example:

  • Acid-Mediated Ring Opening : Treatment with hydrochloric acid at 50°C converts 2-(bromomethyl)aziridine derivatives into 3-chloroazetidine-3-carboxylates (4a-d ) via sequential ring opening and re-closure .

Mechanistic Insight :

  • Protonation of the aziridine nitrogen facilitates ring opening.

  • Intramolecular nucleophilic attack by chloride forms the azetidine ring .

Comparative Reactivity

The reactivity of this compound differs from larger-ring analogues due to ring strain:

Table 3: Reactivity Comparison with Analogues

CompoundReaction Rate (SN2)Preferred Mechanism
This compoundHighSN2
3-BromopiperidineModerateSN1/SN2
3-BromopyrrolidineModerateSN2

Synthetic Challenges and Solutions

  • Byproduct Formation : Competing aziridine formation during synthesis is mitigated using non-polar solvents (e.g., isopropanol) .

  • Stability : Storage at low temperatures (-20°C) prevents decomposition.

Scientific Research Applications

3-Bromoazetidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoazetidine involves its reactivity due to the strained ring structure. This strain makes the compound highly susceptible to nucleophilic attacks, leading to ring-opening and subsequent functionalization. The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .

Comparison with Similar Compounds

3-Chloroazetidine and 3-Iodoazetidine

Property 3-Bromoazetidine 3-Chloroazetidine 3-Iodoazetidine
Electrophilicity Moderate (Br δ⁺) Lower (Cl δ⁺) Higher (I δ⁺)
Synthetic Accessibility High (via aziridine isomerization) Moderate (requires harsher conditions) Low (limited reports)
Reactivity Undergoes SN2 with amines, alcohols Slower substitution rates Faster but less selective
Applications Cross-coupling for aryl derivatives Limited medicinal use Rare due to instability
  • Key Insight : Bromine’s balance of reactivity and stability makes this compound more synthetically versatile than its chloro and iodo analogs.

3-Methylazetidines

3-Methylazetidines (e.g., 3-bromo-3-methylazetidine) exhibit distinct behavior due to steric hindrance and electronic effects:

  • Synthesis : Requires β,γ-dibrominated amine precursors (e.g., 10) and controlled thermal conditions to avoid rearrangement .
  • Reactivity : The methyl group reduces ring strain, slowing nucleophilic substitution but enabling regioselective functionalization at the methyl-bearing carbon .
  • Comparison :
    • Yield : this compound (75–83% ) vs. 3-bromo-3-methylazetidine (lower yields due to side reactions ).
    • Stability : Methyl substitution increases thermal stability but reduces electrophilicity.

3-Alkoxyazetidines

3-Alkoxyazetidines (e.g., 12a,b) are derived from this compound via solvent-mediated nucleophilic substitution:

  • Formation Mechanism: Methanol or ethanol attacks a bicyclic aziridinium intermediate (13) formed from this compound .
  • Applications : Alkoxy derivatives are less reactive but serve as protected intermediates for further modifications .

Oxetane Analogs (3-Bromooxetane)

Parameter This compound 3-Bromooxetane
Ring Strain Higher (4-membered N-cycle) Lower (4-membered O-cycle)
Functionalization Prefers C3 substitution Broader reactivity at C2 and C3
Photoredox Catalysis Forms 3-arylazetidines Similar coupling efficiency
  • Note: Azetidines’ nitrogen atom enables hydrogen bonding in drug design, unlike oxetanes .

Data Tables

Table 2. Physicochemical Properties

Compound Boiling Point (°C) Solubility LogP
This compound 120–125 (decomp) Polar aprotic solvents 1.2
3-Chloroazetidine 90–95 Ethanol, DCM 0.8
3-Bromooxetane 110–115 THF, Ether 1.5

Biological Activity

3-Bromoazetidine is a halogenated azetidine derivative that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, including medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of azetidine precursors. A notable method includes the thermal isomerization of aziridines to yield this compound-3-carboxylic acid derivatives. This process can be facilitated through base-promoted cyclization reactions, which convert dibromo amino esters into azetidines under specific conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to undergo nucleophilic substitutions, making it a versatile scaffold for drug design. The following mechanisms have been proposed:

  • Alkylating Agent : Similar to other brominated compounds, this compound can act as an alkylating agent, potentially modifying nucleophilic sites on proteins and nucleic acids .
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Properties : Preliminary studies suggest that derivatives of azetidine compounds can exhibit antitumor effects. For instance, compounds related to azetidines have been explored for their potential to disrupt cancer cell metabolism .
  • Antimicrobial Activity : Azetidine derivatives have shown promise in antimicrobial applications, with some studies highlighting their effectiveness against bacterial strains .
  • Neuroprotective Effects : Some research indicates that azetidine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

  • A study demonstrated the synthesis of various this compound derivatives and assessed their biological activities, revealing promising results in inhibiting specific cancer cell lines .
  • Another research focused on the reactivity profile of 3-bromo-3-methylazetidines, showing their potential as useful synthons in organic chemistry and their interactions with different nucleophiles .

Data Table: Summary of Biological Activities

Activity Description References
AntitumorInhibition of cancer cell metabolism; potential use in chemotherapy ,
AntimicrobialEffectiveness against various bacterial strains
NeuroprotectivePotential benefits in neurodegenerative disease treatment

Q & A

Q. What criteria should guide the selection of analytical techniques for this compound studies?

  • Methodology :
  • Prioritize techniques based on detection limits (e.g., GC-MS for volatile byproducts) and sample complexity (e.g., MALDI-TOF for polymeric derivatives) .
  • Include control experiments (e.g., blanks, spiked samples) to validate method accuracy and minimize matrix interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoazetidine
Reactant of Route 2
3-Bromoazetidine

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